A Deep Dive into HO-PEG14-OH: A Versatile Linker for Advanced Drug Development
A Deep Dive into HO-PEG14-OH: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core properties, experimental applications, and fundamental roles of HO-PEG14-OH, a discrete polyethylene glycol (PEG) linker increasingly pivotal in the fields of bioconjugation, targeted drug delivery, and novel therapeutic modalities. As a homobifunctional linker, its two terminal hydroxyl groups offer versatile handles for chemical modification, enabling its use in sophisticated applications such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Physicochemical Properties
HO-PEG14-OH, also known as tetradecaethylene glycol, is a monodisperse PEG compound, meaning it consists of a precise number of repeating ethylene glycol units. This high degree of purity is a significant advantage over traditional polydisperse PEG mixtures, leading to better-defined conjugates with consistent and reproducible pharmacological profiles.
A summary of its key physicochemical properties is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C28H58O15 | [1] |
| Molecular Weight | 634.751 g/mol | [1] |
| CAS Number | 1189112-05-7 | [1] |
| Purity | Typically ≥95% | [1] |
| Synonyms | 3,6,9,12,15,18,21,24,27,30,33,36,39-Tridecaoxahentetracontane-1,41-diol, PEG14 | [1] |
| Appearance | White to off-white solid or waxy solid | Inferred from similar PEG compounds |
| Solubility | Soluble in water and most organic solvents.[2] | General property of PEGs |
| Storage | Recommended at -5°C, kept in a dry and dark environment.[1] | [1] |
Experimental Protocols: A Representative Approach
The terminal hydroxyl groups of HO-PEG14-OH are not inherently reactive towards biomolecules. Therefore, a two-step process involving activation followed by conjugation is typically employed. The following protocols provide a general framework for this process. It is important to note that optimization of reaction conditions, such as molar ratios, reaction times, and temperature, may be necessary for specific target molecules.
Activation of Hydroxyl Groups (Tresylation)
This protocol describes the activation of the terminal hydroxyl groups using tresyl chloride, rendering them highly reactive towards primary amines on biomolecules.
Materials:
-
HO-PEG14-OH
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Dissolve HO-PEG14-OH in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with continuous stirring.
-
Slowly add tresyl chloride (typically a 2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it proceed at room temperature for an additional 1.5 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the activated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash it with cold diethyl ether.
-
Dry the final product under a vacuum.
-
Confirm the structure and purity of the tresyl-activated PEG14 by ¹H NMR spectroscopy.
Conjugation to a Protein
This protocol outlines the conjugation of the tresyl-activated PEG to a protein containing accessible primary amine groups (e.g., lysine residues).
Materials:
-
Tresyl-activated HO-PEG14-OH
-
Protein of interest in a suitable buffer (e.g., phosphate or borate buffer, pH 7.5-8.5)
-
Quenching solution (e.g., Tris or glycine buffer)
Procedure:
-
Dissolve the tresyl-activated HO-PEG14-OH in the protein solution. The molar ratio of activated PEG to the protein will need to be optimized for the desired degree of PEGylation.
-
Gently mix the solution and incubate at room temperature or 4°C with gentle agitation for a duration of 2 to 24 hours. The optimal time and temperature will depend on the specific protein's stability and reactivity.
-
Monitor the progress of the conjugation by SDS-PAGE, which will reveal a shift in the molecular weight of the protein upon successful PEGylation.
-
Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM. This will consume any unreacted tresyl-activated PEG.
-
Incubate for an additional 30 minutes to ensure the quenching process is complete.
-
Purify the resulting PEGylated protein using appropriate chromatography techniques, such as size-exclusion or ion-exchange chromatography.
Characterization of HO-PEG14-OH and its Conjugates
Precise characterization is crucial for ensuring the quality and consistency of HO-PEG14-OH and its bioconjugates.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
While a specific spectrum for HO-PEG14-OH is not publicly available, the expected ¹H NMR spectral features can be inferred from analogous discrete PEG structures. The spectrum would be characterized by:
-
A prominent, broad singlet around 3.64 ppm, corresponding to the repeating methylene protons (-O-CH₂-CH₂-O-) of the ethylene glycol units.
-
A triplet at approximately 3.71 ppm, corresponding to the methylene protons adjacent to the terminal hydroxyl groups (-CH₂-OH).
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for confirming the molecular weight of discrete PEGs. For HO-PEG14-OH, a single, prominent peak corresponding to the sodium adduct ([M+Na]⁺) would be expected at approximately m/z 657.74. The absence of a broad distribution of peaks confirms the monodispersity of the sample.
Key Applications in Drug Development
The unique properties of HO-PEG14-OH make it a valuable tool in the design of advanced drug delivery systems and novel therapeutic modalities.
Proteolysis Targeting Chimeras (PROTACs)
HO-PEG14-OH is frequently employed as a linker in the synthesis of PROTACs.[3] A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein (Protein of Interest, POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker like HO-PEG14-OH. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the elimination of disease-causing proteins.
Antibody-Drug Conjugates (ADCs)
In the context of ADCs, the PEG linker plays a crucial role in connecting a potent cytotoxic drug (payload) to a monoclonal antibody (mAb). The hydrophilic nature of the PEG chain can enhance the solubility and stability of the ADC, and by carefully selecting the linker chemistry, controlled release of the payload at the target tumor site can be achieved.
